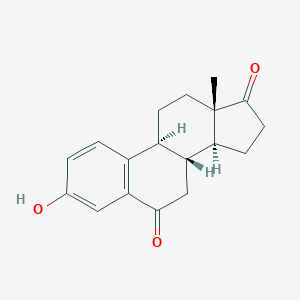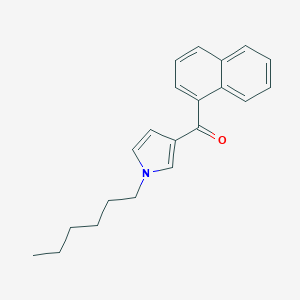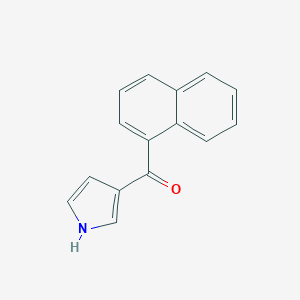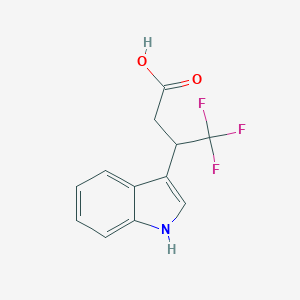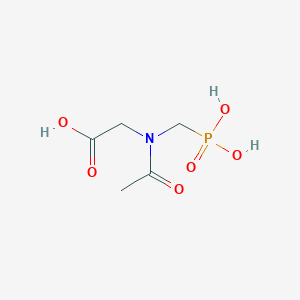
N-Acétyl-glyphosate
Vue d'ensemble
Description
N-Acetylglyphosate (NAG) is a metabolite of the pesticide Glyphosphate . It is an acetylated form of glyphosate, which inhibits the growth of plants by inhibiting the synthesis of three important plant enzymes: 5-enolpyruvylshikimate-3-phosphate synthase, shikimate dehydrogenase, and acetolactate synthase .
Synthesis Analysis
Glyphosate can be synthesized from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates .
Molecular Structure Analysis
The molecular formula of N-Acetylglyphosate is C5H10NO6P . Its average mass is 211.110 Da and its monoisotopic mass is 211.024567 Da .
Chemical Reactions Analysis
Glyphosate and its metabolites have been analyzed using various methods such as HPLC-FLD for determining residues in different samples . A new analytical method for lentils along with validation data was received by the Meeting .
Physical And Chemical Properties Analysis
N-Acetylglyphosate has a density of 1.6±0.1 g/cm3, a boiling point of 540.3±60.0 °C at 760 mmHg, and a flash point of 280.6±32.9 °C . It has 7 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Études de résistance aux herbicides
Métabolisme et devenir dans les plantes
Surveillance environnementale
Étalonnage en spectrométrie de masse
Biologie structurale et inhibition enzymatique
Recherche en protéomique
Voies biochimiques et métabolomique
Pharmacocinétique et toxicologie
Mécanisme D'action
Target of Action
N-Acetylglyphosate, also known as N-Acetyl Glyphosate, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway for the synthesis of aromatic amino acids in plants .
Mode of Action
N-Acetylglyphosate acts as a systemic herbicide in plants . It inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This disruption prevents the synthesis of essential aromatic amino acids, leading to the cessation of plant growth .
Biochemical Pathways
The primary biochemical pathway affected by N-Acetylglyphosate is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . By inhibiting the EPSPS enzyme, N-Acetylglyphosate disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately causing plant death .
Pharmacokinetics
N-Acetylglyphosate is rapidly and incompletely absorbed in rats following a single oral dose . The maximum concentration of radioactivity in plasma is reached after 2 hours, and the half-life for elimination from plasma is 15.6 hours . Elimination is mainly via urine (66.1%) and, to a lesser extent, feces (26.4%); more than 90% of the total radioactivity is eliminated by 48 hours post-dosing .
Result of Action
The primary molecular and cellular effect of N-Acetylglyphosate’s action is the inhibition of the EPSPS enzyme . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids . As a result, plant growth is halted, leading to plant death .
Action Environment
The chemical and biological properties of glyphosate, the parent compound of N-Acetylglyphosate, are key to understanding its fate in the environment and potential risks to non-target organisms . It sorbs strongly to particles in soil and sediments, reducing bioavailability so that exposures to non-target organisms in the environment are acute and decrease with half-lives in the order of hours to a few days .
Safety and Hazards
Orientations Futures
AOAC is proposing the establishment of a working group to develop a voluntary consensus standard (or standards) for the simultaneous determination of glyphosate (including glyphosate trimesium) and its metabolites: N-acetylglyphosate, aminomethylphosponic acid (AMPA), and N-acetyl-aminophosphonic acid (N-acetyl AMPA) in the following .
Analyse Biochimique
Biochemical Properties
N-Acetylglyphosate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic patterns for glyphosate and glufosinate, driven by the modifications introduced into the genome of the plant resulting in additional significant metabolites .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Acetylglyphosate exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of N-Acetylglyphosate over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetylglyphosate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Acetylglyphosate is involved in the metabolic pathways that glyphosate is involved in, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Acetylglyphosate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[acetyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634650 | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129660-96-4 | |
| Record name | N-Acetylglyphosate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLGLYPHOSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

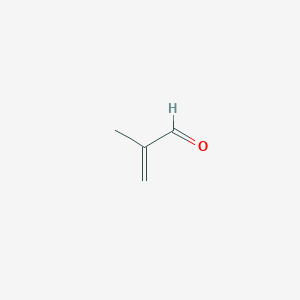



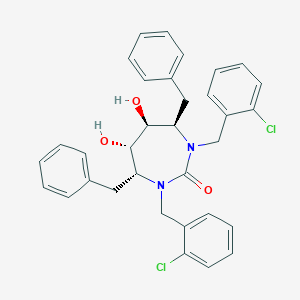
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)

